5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative notable for its unique structure, which includes a fluorine atom and a pyrrolidinyl group attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in the development of anticancer and antiviral agents. Its molecular formula is , and it has a molecular weight of 197.21 g/mol.
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can be synthesized from various starting materials, often involving multi-step chemical reactions. It is classified as a heterocyclic compound, specifically within the category of pyrimidines, which are six-membered rings containing nitrogen atoms. The presence of fluorine enhances its biological activity, making it a candidate for further research in pharmaceutical applications.
The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine typically involves several key steps:
The molecular structure of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can be represented by its InChI key (HVTJAOMGQAKPHS-UHFFFAOYSA-N) and canonical SMILES notation (C1CCN(C1)C2=NC(=NC=C2F)NN). The structure features:
This unique arrangement contributes to its biological activity and interaction with nucleic acids and enzymes .
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions:
The mechanism of action for 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine primarily involves its interaction with nucleic acids. The fluorine atom enhances the compound's ability to form strong interactions with biological targets, while the hydrazino group facilitates hydrogen bonding. This interaction can inhibit key enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects against cancer and viral infections.
Property | Value |
---|---|
Molecular Formula | C8H12FN5 |
Molecular Weight | 197.21 g/mol |
Appearance | White solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The compound's solubility in organic solvents makes it suitable for various synthetic applications and biological assays. Its stability under standard laboratory conditions allows for practical handling during experiments.
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine has several important applications:
The pyrimidine scaffold represents a cornerstone of medicinal chemistry due to its versatile hydrogen-bonding capacity, aromatic character, and bioisosteric relationship with endogenous purines. Fluorinated pyrimidines, in particular, have undergone transformative evolution—from early antimetabolites like 5-fluorouracil (5-FU) to sophisticated kinase inhibitors. The strategic incorporation of fluorine atoms enhances metabolic stability, membrane permeability, and target binding affinity through steric and electronic effects. Within this chemical landscape, 5-fluoro-4-(pyrrolidin-1-yl)pyrimidine exemplifies modern advances in structure-driven drug design. Its molecular architecture combines 5-fluoropyrimidine—a proven pharmacophore—with a pyrrolidine moiety, creating synergistic effects that optimize target engagement and pharmacokinetic behavior. This compound serves as a critical building block for therapies targeting oncology, metabolic disorders, and neurological diseases, reflecting the convergence of fluorine chemistry and heterocyclic design principles [1].
Fluorinated pyrimidines emerged in the 1950s with 5-FU, a thymidylate synthase inhibitor that remains a chemotherapy backbone. Its mechanism relies on fluorine’s electronegativity (Pauling scale: 3.98), which stabilizes the transition-state complex during enzyme inhibition. Subsequent generations integrated fluoropyrimidines into hybrid scaffolds to expand therapeutic applications:
Table 1: Key Fluoropyrimidine Derivatives in Drug Development
Compound | Target/Application | Structural Innovation | Clinical Impact |
---|---|---|---|
5-Fluorouracil (5-FU) | Thymidylate synthase | Basic fluoropyrimidine core | First-line colorectal cancer therapy |
Capecitabine | Prodrug of 5-FU | Fluoropyrimidine + pentyl carbamate | Oral bioavailability enhancement |
BMS-903452 | GPR119 (Type 2 diabetes) | 5-Chloro-4-(chloropyrimidinyl)piperidine | Dual insulin/GLP-1 secretion agonist [1] |
KRAS-G12D inhibitors | Oncogenic GTPase | Pyrimidine fused to bicyclic amines | Selective mutant KRAS inhibition [5] |
PKB/Akt inhibitors | Serine-threonine kinase | Pyrrolo[2,3-d]pyrimidine + benzylpiperidine | Tumor growth suppression in xenografts [6] |
The integration of fluoroheterocycles into drug candidates accelerated with advances in synthetic methodologies (e.g., SNAr reactions, cross-coupling) and computational modeling. Fluorine’s role expanded beyond metabolic disruption to include allosteric modulation of kinases and GPCRs. For instance, in GPR119 agonists like BMS-903452, fluorine atoms enhance binding pocket interactions through dipole moments and hydrophobic effects, while pyrimidine nitrogen atoms anchor hydrogen bonds [1]. Similarly, KRAS-G12D inhibitors exploit fluoropyrimidines to engage Asp12 and Gly60 residues, overcoming challenges posed by GTP-pocket conservation [5]. This evolution underscores fluorine’s dual utility: as a metabolic blocker in early cytotoxics and a molecular tuner in targeted therapies.
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine (C8H9FN3; MW: 166.18 g/mol) functions as a versatile chemotype for optimizing target selectivity and pharmacokinetic properties. Its molecular design leverages three strategic elements:
Table 2: Structure-Activity Relationships (SAR) of Pyrimidine Derivatives
Structural Feature | Biological Consequence | Application Example |
---|---|---|
5-Fluorine + 4-pyrrolidine | Enhanced cell permeability (LogP ≈ 2.1) [3] | Anticancer PROTACs [5] |
2-Chloro substitution | Site for cross-coupling/amination | 5-HT2C agonists (e.g., 10a) [4] |
Pyrrolidine N-functionalization | Tunable basicity for target engagement | PKG inhibitors with fast-killing kinetics [7] |
Synthetic accessibility further underpins this scaffold’s utility. As demonstrated for CAS 923119-59-9 (2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine), SNAr reactions efficiently displace chlorines with amines or alkoxides, enabling rapid library generation [3]. This flexibility supports fragment-based drug discovery, where the core acts as a "molecular canvas" for probing binding sites.
Pyrrolidine’s integration into pyrimidine scaffolds transcends mere steric bulk—it confers distinct advantages in bioactivity, selectivity, and metabolic stability:
Table 3: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane | Impact on Drug Design |
---|---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 | Polar interactions with target residues |
LogP | 0.46 | 0.75 | 3.00 | Balanced lipophilicity for membrane passage |
PSA (Ų) | 16.46 | 13.96 | 0.00 | Optimal for CNS penetration (<60 Ų) [2] |
H-Bond Acceptors | 1.5 | 0.5 | 0.0 | Tunable solubility and target engagement |
Data adapted from quantum mechanical calculations [2].
Pyrrolidine’s metabolic resilience further distinguishes it from piperazines or acyclic amines. Aliphatic rings resist CYP450 oxidation better than benzylic systems, reducing first-pass clearance. In GPR119 agonists, replacing piperazine with pyrrolidine increased oral bioavailability by >30% in rodent models [1]. This stability, combined with conformational flexibility, makes pyrrolidine-pyrimidine hybrids ideal for prolonged target engagement.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8